1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole-4-carboxamide derivative featuring a 4-methylphenyl group at the 1-position, a pyridin-3-yl substituent at the 5-position, and a 4-(trifluoromethyl)benzylamide moiety at the 4-carboxamide position. Its structural uniqueness lies in the combination of aromatic and heteroaromatic groups, which are strategically positioned to modulate electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-pyridin-3-yl-N-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O/c1-15-4-10-19(11-5-15)31-21(17-3-2-12-27-14-17)20(29-30-31)22(32)28-13-16-6-8-18(9-7-16)23(24,25)26/h2-12,14H,13H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEDMGKEEXMIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring.
Functionalization: The triazole ring is then functionalized with the pyridin-3-yl, p-tolyl, and 4-(trifluoromethyl)benzyl groups through various coupling reactions, such as Suzuki or Sonogashira coupling.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A series of N-substituted triazole-4-carboxamides synthesized by Narala et al. () provides a direct structural comparison. Key analogues include:
Pharmacological and Physicochemical Properties
Selectivity and Binding Affinity
- Factor Xa Inhibitors () : Pyrazole carboxamides like razaxaban (IC₅₀ = 0.19 nM for Factor Xa) highlight the importance of trifluoromethyl groups in enhancing selectivity over trypsin and plasma kallikrein. The target compound’s trifluoromethylbenzyl group may similarly reduce off-target interactions .
- Calcium Mobilization Assays () : Triazole derivatives with pyridinyl substituents (e.g., compound 28b) showed EC₅₀ values < 10 nM in NTS1 receptor activation. The target compound’s pyridin-3-yl group may confer analogous agonist/antagonist activity .
Metabolic Stability
Crystallographic and Computational Data
- Crystal Packing () : Triazole derivatives with 4-methylphenyl groups (e.g., 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) exhibit planar triazole rings with intermolecular π-π stacking. The target compound’s pyridin-3-yl group may disrupt this packing, altering solubility .
- SHELX Refinement () : Structural models of similar triazoles refined with SHELXL show bond-length accuracies of ±0.004 Å. The target compound’s trifluoromethyl group may introduce torsional strain, requiring advanced refinement protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
